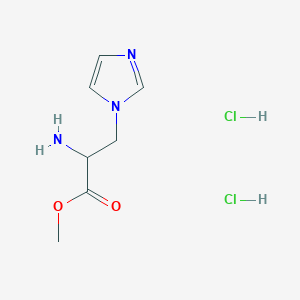methyl 2-amino-3-(1H-imidazol-1-yl)propanoate dihydrochloride
CAS No.: 1607247-41-5
Cat. No.: VC2867879
Molecular Formula: C7H13Cl2N3O2
Molecular Weight: 242.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1607247-41-5 |
|---|---|
| Molecular Formula | C7H13Cl2N3O2 |
| Molecular Weight | 242.1 g/mol |
| IUPAC Name | methyl 2-amino-3-imidazol-1-ylpropanoate;dihydrochloride |
| Standard InChI | InChI=1S/C7H11N3O2.2ClH/c1-12-7(11)6(8)4-10-3-2-9-5-10;;/h2-3,5-6H,4,8H2,1H3;2*1H |
| Standard InChI Key | LSMCHVKPQFDGSY-UHFFFAOYSA-N |
| SMILES | COC(=O)C(CN1C=CN=C1)N.Cl.Cl |
| Canonical SMILES | COC(=O)C(CN1C=CN=C1)N.Cl.Cl |
Introduction
| Parameter | Value |
|---|---|
| CAS Number | 1607247-41-5 |
| Molecular Formula | C₇H₁₃Cl₂N₃O₂ |
| Molecular Weight | 242.1 g/mol |
| IUPAC Name | Methyl 2-amino-3-(1H-imidazol-1-yl)propanoate dihydrochloride |
The compound's structural configuration contributes significantly to its chemical reactivity and potential biological applications. The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, is known for its importance in numerous biological processes and pharmaceutical applications. The presence of the amino group further enhances the compound's versatility as a reactive site for various chemical modifications.
Biological Activity and Applications
Methyl 2-amino-3-(1H-imidazol-1-yl)propanoate dihydrochloride demonstrates significant potential in biochemical research and pharmaceutical applications due to its structural features and reactivity profiles. The compound's primary biological relevance stems from its potential role as an enzyme inhibitor and as a ligand in various biochemical assays, where it can influence specific metabolic pathways.
Enzyme Inhibition Properties
The compound's ability to interact with enzymes likely derives from its structural similarity to natural amino acids, particularly histidine derivatives. This structural mimicry potentially allows it to compete with natural substrates at enzyme active sites, thereby modulating enzymatic activity. Such inhibitory effects could be valuable in studying enzyme mechanisms and developing potential therapeutic agents.
Pharmaceutical Development Applications
As a versatile building block for synthesizing more complex molecules, methyl 2-amino-3-(1H-imidazol-1-yl)propanoate dihydrochloride has significant value in pharmaceutical development processes. The compound's reactive sites, including the amino group and the imidazole ring, provide opportunities for further functionalization and incorporation into larger molecular structures .
Pharmaceutical companies utilize high-purity preparations of this compound as intermediates in active pharmaceutical ingredient (API) synthesis. These applications typically require stringent quality control measures to ensure consistent performance in subsequent synthetic steps .
Research Findings and Current Studies
Research on methyl 2-amino-3-(1H-imidazol-1-yl)propanoate dihydrochloride continues to evolve, with primary focus on its potential applications in medicinal chemistry and biochemistry. Current investigations are exploring the compound's interactions with biological targets, including enzymes and receptors, to better understand its mechanisms of action and potential therapeutic applications.
While research specifically on methyl 2-amino-3-(1H-imidazol-1-yl)propanoate dihydrochloride appears limited in the published literature, studies on related compounds containing imidazole rings have shown promising results in several areas:
-
Antimicrobial activity - Imidazole-containing compounds often demonstrate activity against various bacterial and fungal pathogens
-
Anticancer properties - Several imidazole derivatives have shown potential in modulating cellular pathways relevant to cancer progression
-
Enzyme modulation - The ability to interact with specific enzymes makes these compounds valuable in studying metabolic regulation
The structural elements of methyl 2-amino-3-(1H-imidazol-1-yl)propanoate dihydrochloride suggest similar potential, though specific activity profiles would require dedicated experimental validation.
| Parameter | Specification |
|---|---|
| Purity | Not less than 97% |
| Form | Crystalline solid |
| Quality System | ISO certification |
| Application | Research use only (not for human or veterinary use) |
The compound is manufactured by specialized chemical suppliers focused on delivering high-purity reagents for pharmaceutical and research industries . These manufacturers employ advanced analytical techniques to verify compound identity and purity, including:
-
High-Performance Liquid Chromatography (HPLC)
-
Nuclear Magnetic Resonance (NMR) spectroscopy
-
Mass Spectrometry (MS)
-
Elemental Analysis
Maintaining high quality standards is essential for ensuring reproducible results in research applications and reliable performance in pharmaceutical synthesis processes .
Future Research Directions
The future research landscape for methyl 2-amino-3-(1H-imidazol-1-yl)propanoate dihydrochloride appears promising, with several potential directions for further investigation:
Mechanism of Action Studies
Detailed investigations into the compound's interactions with biological targets would provide valuable insights into its mechanisms of action. Such studies could employ techniques such as X-ray crystallography, computational modeling, and enzymatic assays to characterize binding modes and functional effects.
Synthetic Methodology Development
Development of improved synthetic routes with higher yields, fewer steps, and more environmentally friendly conditions would enhance the accessibility of this compound for research and industrial applications. Green chemistry approaches could be particularly valuable in this context .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume